molecular formula C₅H₃Br₂ClO₃ B1145495 (2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid CAS No. 441304-67-2

(2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid

Cat. No.: B1145495
CAS No.: 441304-67-2
M. Wt: 306.34
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Description

(2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid is an organic compound with a complex structure that includes chloro, dibromomethyl, and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the halogenation of a precursor compound, followed by oxidation and further functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and oxidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce the oxo group to a hydroxyl group.

    Substitution: The chloro and dibromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s reactivity makes it useful for modifying biomolecules and studying enzyme interactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid involves its interaction with molecular targets through its reactive functional groups. The chloro and dibromomethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The oxo group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Chloro-3-(bromomethyl)-4-oxo-2-butenoic acid: Similar structure but with one less bromine atom.

    (E)-2-Chloro-3-(methyl)-4-oxo-2-butenoic acid: Lacks the bromine atoms, resulting in different reactivity.

    (E)-2-Chloro-3-(dibromomethyl)-4-hydroxy-2-butenoic acid: The oxo group is replaced with a hydroxyl group, altering its chemical properties.

Uniqueness

(2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid is unique due to the presence of both chloro and dibromomethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-4,4-dibromo-2-chloro-3-formylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2ClO3/c6-4(7)2(1-9)3(8)5(10)11/h1,4H,(H,10,11)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIPOVTUTZOKGW-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=C(C(=O)O)Cl)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)/C(=C(/C(=O)O)\Cl)/C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301022109
Record name (2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441304-67-2
Record name (2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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